2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide
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Overview
Description
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then further modified through various chemical reactions to introduce the benzyl, methylsulfanyl, and hydroxypropyl groups . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(3-hydroxypropyl)acetamide |
InChI |
InChI=1S/C21H24N2O2S/c1-26-21-17-10-5-6-11-18(17)23(15-16-8-3-2-4-9-16)19(21)14-20(25)22-12-7-13-24/h2-6,8-11,24H,7,12-15H2,1H3,(H,22,25) |
InChI Key |
TYVBWURKWFIZGI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NCCCO |
Origin of Product |
United States |
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